molecular formula C13H17N3 B3334863 N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine CAS No. 1004194-27-7

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine

Cat. No.: B3334863
CAS No.: 1004194-27-7
M. Wt: 215.29 g/mol
InChI Key: KFUQJDBRNAORPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine is a chemical compound of significant interest in biochemical and pharmacological research. Its primary characterized application is as an inhibitor of the human enzyme soluble epoxide hydrolase (sEH), a promising target for the treatment of inflammation and hypertension . The binding mode and inhibitory activity of this compound were identified through X-ray crystallographic studies, which revealed that it interacts with key catalytic residues (Asp335, Tyr383, and Tyr466) in the enzyme's active site . Researchers utilize this compound as a valuable scaffold in fragment-based drug discovery programs. Starting from this core structure, significant potency improvements of over 1500-fold have been achieved, demonstrating its utility as a lead compound for developing potent sEH inhibitors . The co-crystal structure of this compound bound to sEH is publicly available in the Protein Data Bank under accession code 4Y2J, providing a critical resource for structure-guided drug design . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-10-8-13(15-16)11-14-9-7-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUQJDBRNAORPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221184
Record name 1-Methyl-N-(2-phenylethyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004194-27-7
Record name 1-Methyl-N-(2-phenylethyl)-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N-(2-phenylethyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-phenylethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the phenylethanamine moiety are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing potential therapeutic agents. Its derivatives have been explored for various pharmacological activities, including:

  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, certain derivatives of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine have shown effectiveness against bacterial strains, suggesting potential use in developing new antibiotics .
  • Anticancer Properties : Research has demonstrated that compounds containing the pyrazole moiety can inhibit cancer cell proliferation. In vitro studies have reported that specific derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Biological Studies

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in critical biological pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), which is relevant in treating depression and anxiety disorders .
  • Neuropharmacological Effects : Derivatives have been synthesized and tested for antidepressant and anxiolytic activities. The structure of these compounds allows them to engage with neurotransmitter systems, providing insights into their potential use in treating mood disorders .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of:

  • Pharmaceuticals : Its versatility makes it suitable for synthesizing various drugs targeting different diseases.
  • Agrochemicals : The compound's unique properties allow it to be used in developing agrochemicals that enhance crop protection and yield .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives of this compound on human cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability by inducing apoptosis through caspase activation pathways. The most potent derivative exhibited IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study found that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

Table 1: Biological Activities of N-(Pyrazolyl)methyl Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Derivative AAnticancer15
Derivative BAntimicrobial10
Derivative CMAO Inhibition20

Table 2: Synthesis Methods for N-(Pyrazolyl)methyl Derivatives

MethodDescriptionYield (%)
Reductive AminationReaction with aldehydes under reducing conditions85
Microwave-Assisted SynthesisGreen chemistry approach for rapid synthesis90
Conventional SynthesisTraditional methods using solvents75

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine with structurally related compounds, focusing on molecular features, stability, and applications:

Compound Name Molecular Formula Key Structural Differences HOMO-LUMO Gap (eV) Applications Safety Profile
This compound C₁₃H₁₇N₃ Pyrazole (position 3), phenethylamine linkage Not reported Pharmaceutical intermediates, ligand synthesis Limited data; assume standard amine hazards
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ Pyrazole substitution at position 4; lacks phenethyl group 4.2 (estimated) Receptor modulation, CNS-targeted drug candidates Irritant (H315, H319)
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine C₁₅H₁₄N₄ Pyridinyl substituent at pyrazole position 3; enhanced π-conjugation 3.8 Catalysis, metal-organic frameworks (MOFs) No specific hazards reported
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride C₁₅H₂₅ClN₂ Piperidine ring replaces pyrazole; hydrochloride salt form Not applicable Antidepressant intermediates, neurotransmitter modulators Irritant (Xi)
(E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine C₁₇H₁₆N₂O₂ Schiff base with nitro group; extended conjugation 4.5 Photovoltaic materials, fluorescence probes High stability; low acute toxicity

Structural and Electronic Comparisons

Pyrazole Substitution Patterns: The target compound’s 1-methylpyrazole group at position 3 (vs. The pyridinyl substitution in introduces a basic nitrogen, altering electron density and enabling coordination with transition metals.

Backbone Variations :

  • Replacement of pyrazole with piperidine in increases flexibility and basicity, favoring blood-brain barrier penetration in CNS drugs.
  • The Schiff base in exhibits a planar structure with a nitro group, lowering the HOMO-LUMO gap (4.5 eV vs. ~3.8–4.2 eV in pyrazole derivatives), which correlates with higher chemical reactivity .

Stability and Reactivity :

  • The target compound’s secondary amine group is less prone to oxidation than the Schiff base in , but more reactive than the tertiary amine in .
  • Piperidine derivatives (e.g., ) show higher thermal stability due to saturated ring systems, whereas pyrazole-based compounds may undergo ring-opening under acidic conditions.

Pharmacological and Industrial Relevance

  • Target Compound : Likely serves as a precursor for serotonin/dopamine receptor ligands due to structural similarity to phenethylamine neurotransmitters.
  • Analog : The absence of a phenethyl group reduces lipophilicity, making it less suitable for CNS applications but viable for peripheral targets.
  • Schiff Base : Applications in optoelectronics due to extended conjugation and nitro group-induced charge transfer.

Biological Activity

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine, a compound belonging to the pyrazole derivative class, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Overview of this compound

The compound is characterized by its unique structure, which includes a pyrazole ring and a phenylethylamine moiety. Its molecular formula is C13H18N3C_{13}H_{18}N_{3}, and it has a molecular weight of approximately 218.31 g/mol. The synthesis typically involves reacting 1-methyl-1H-pyrazole-3-carbaldehyde with 2-phenylethylamine under reducing conditions.

This compound interacts with specific biological targets, modulating their activity. This interaction may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Binding: It could bind to various receptors, influencing cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have reported that certain pyrazole carboxamides demonstrate significant antifungal activity against various strains, including Candida and Aspergillus species . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends due to its structural similarities.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests possible applications in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the pyrazole class. Here are some key findings:

StudyCompoundBiological ActivityFindings
Umesha et al. (2009)5-methylpyrazole derivativesAntioxidant and antimicrobialExhibited significant antioxidant activity and antimicrobial efficacy against several pathogens .
Taydakov et al. (2024)Pyrazole-based platinum complexesAnticancer activityShowed promising results in inhibiting cancer cell proliferation in vitro .
Various studies on pyrazolesGeneral derivativesAntifungal and antibacterialNotable antifungal activity against Cytospora and Colletotrichum species; MIC values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

Q & A

Basic: What are the key synthetic routes for N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves alkylation or reductive amination steps. For example:

  • Step 1: React 1-methyl-1H-pyrazole-3-carbaldehyde with benzylamine via reductive amination using NaBH₃CN as a reducing agent.
  • Step 2: Purify the intermediate via column chromatography.
    Characterization: Validate purity using 1H/13C NMR (to confirm amine and pyrazole protons), FTIR (C-N stretch at ~1250 cm⁻¹), and HRMS (e.g., [M+H]+ at m/z 244.155). Cross-reference with synthetic protocols for analogous pyrazole derivatives .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding patterns?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX/ORTEP is critical. For example:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Apply anisotropic displacement parameters for non-H atoms.
  • Analysis: Identify hydrogen bonds (e.g., N–H···O/N interactions) via Graph Set Analysis (e.g., R₂²(8) motifs) to confirm supramolecular packing .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs).
  • Receptor Binding: Radioligand displacement assays (e.g., serotonin receptors due to structural similarity to arylalkylamines).
  • Antimicrobial Screening: Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .

Advanced: How can discrepancies in NMR data (e.g., unexpected splitting) be troubleshooted?

Methodological Answer:

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) to detect hindered rotation (e.g., around the N–CH₂ bond).
  • Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen bonding or aggregation.
  • DFT Calculations: Simulate NMR shifts using Gaussian09 with B3LYP/6-31G(d) basis set to match experimental data .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and ANSI Z87.1 goggles.
  • Ventilation: Perform reactions in a fume hood; monitor airborne exposure with OSHA-compliant respirators (e.g., OV/AG-P99 filters).
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Advanced: How do substituents on the pyrazole ring influence pharmacological activity?

Methodological Answer:

  • SAR Study: Synthesize analogs with substituents (e.g., –F, –OCH₃) at the pyrazole 4-position.
  • Docking Simulations: Use AutoDock Vina to predict binding to target proteins (e.g., monoamine oxidases). Correlate logP (via HPLC) with membrane permeability .

Basic: What analytical techniques confirm the compound’s stability under varying pH?

Methodological Answer:

  • HPLC-UV: Monitor degradation at 254 nm in buffers (pH 1–13).
  • LC-MS: Identify degradation products (e.g., hydrolyzed amine or oxidized pyrazole).
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks per ICH guidelines .

Advanced: How can computational modeling predict metabolic pathways?

Methodological Answer:

  • MetaSite: Predict cytochrome P450 metabolism (e.g., hydroxylation at the benzylic position).
  • MD Simulations: Analyze binding to CYP3A4 using GROMACS (20 ns trajectories). Validate with in vitro microsomal assays .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

  • Screening: Test ethanol/water (7:3), ethyl acetate/hexane (1:2), or DCM/pentane.
  • Single-Crystal Growth: Use slow evaporation from THF at 4°C. Confirm purity via DSC (melting point ~120–125°C) .

Advanced: How do crystal packing interactions affect bioavailability?

Methodological Answer:

  • Hirshfeld Surface Analysis: Calculate intermolecular contacts (e.g., π-π stacking between phenyl groups) using CrystalExplorer.
  • Solubility Testing: Compare dissolution rates of polymorphs (Form I vs. II) in biorelevant media (FaSSIF/FeSSIF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine
Reactant of Route 2
Reactant of Route 2
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.